3-(3-Chlorothiophen-2-yl)acrylic acid
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Overview
Description
(E)-3-(3-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID is an organic compound that belongs to the family of acrylic acids It features a thiophene ring substituted with a chlorine atom at the 3-position and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID typically involves the reaction of 3-chlorothiophene-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from 60°C to 100°C.
Industrial Production Methods: Industrial production methods for (E)-3-(3-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: (E)-3-(3-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted thiophene derivatives .
Scientific Research Applications
(E)-3-(3-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives .
Mechanism of Action
The mechanism of action of (E)-3-(3-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
- (E)-3-(THIOPHEN-2-YL)ACRYLIC ACID
- 2-CYANO-3-THIOPHEN-2-YL-ACRYLIC ACID METHYL ESTER
- (E)-3-(5-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID
Comparison: (E)-3-(3-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H5ClO2S |
---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
(E)-3-(3-chlorothiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H5ClO2S/c8-5-3-4-11-6(5)1-2-7(9)10/h1-4H,(H,9,10)/b2-1+ |
InChI Key |
KNXPMWWSPPOEBS-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CSC(=C1Cl)/C=C/C(=O)O |
Canonical SMILES |
C1=CSC(=C1Cl)C=CC(=O)O |
Origin of Product |
United States |
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